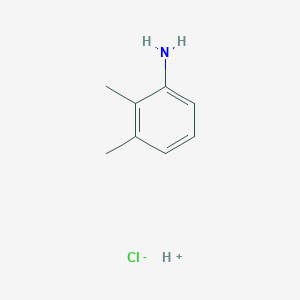

2,3-Dimethylaniline;hydron;chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dimethylaniline;hydron;chloride is an organic compound with the chemical formula C8H11N·HCl. It is a derivative of aniline, featuring two methyl groups attached to the benzene ring at the 2 and 3 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

2,3-Dimethylaniline;hydron;chloride can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ] This method produces 2,3-Dimethylaniline, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The resulting product is then purified through distillation and crystallization processes.

化学反应分析

Acid-Base Reactions

2,3-Dimethylaniline hydrochloride acts as a weak acid due to its protonated amine group. It undergoes neutralization with alkalis to regenerate the free base:

C8H11N⋅HCl+NaOH→C8H11N+NaCl+H2O

Alkylation and Acylation

The free amine (released after neutralization) participates in alkylation and acylation reactions:

Alkylation with Methacrylic Acid

-

Reaction :

2,3-Dimethylaniline+CH2=C(CH3)COOH→β-Alanine Derivative

Acylation with Acetic Anhydride

-

Product : N-Acetyl-2,3-dimethylaniline.

-

Conditions : Reflux in acetic anhydride, followed by hydrolysis .

Oxidation Reactions

2,3-Dimethylaniline hydrochloride reacts with strong oxidizing agents:

| Oxidizing Agent | Reaction Product | Conditions | Reference |

|---|---|---|---|

| KMnO₄ | 2,3-Dimethylnitrobenzene | Acidic aqueous solution | |

| Hypochlorite | Chlorinated aromatic derivatives | Room temperature |

Chlorination

The free amine undergoes electrophilic chlorination under controlled conditions:

-

Reaction with Cl₂ :

2,3-Dimethylaniline+Cl2→2,3-Dimethyl-4-chloroaniline

Salt Formation and Complexation

The hydrochloride salt forms stable complexes with transition metals:

| Metal Ion | Complex Type | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Octahedral complex | Catalysis in dye synthesis | |

| Fe³⁺ | Chelate complex | Polymer stabilization |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes:

C8H12ClN→NH3+HCl+Polyaromatic Hydrocarbons

Reactivity with Reducing Agents

Strong reducing agents (e.g., LiAlH₄) reduce the aromatic ring:

C8H12ClN+LiAlH4→Cyclohexane Derivative+NH3+LiCl

科学研究应用

Electrochemical Studies

2,3-Dimethylaniline hydrochloride is utilized in electrochemical research, particularly in the synthesis of conductive polymers. For instance, it has been used to create poly(2,3-dimethylaniline) composites with polyaniline, which exhibit enhanced electrochemical properties suitable for applications in sensors and energy storage devices .

Dye Production

The compound serves as an intermediate in the production of dyes and pigments. Its derivatives are employed in synthesizing azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability.

Pharmaceutical Research

In pharmaceutical chemistry, 2,3-dimethylaniline hydrochloride is investigated for its potential as a precursor in drug synthesis. It is involved in the development of various therapeutic agents due to its ability to modify biological activity through structural variations.

Case Study 1: Conductive Polymers

A study published on the synthesis of poly(2,3-dimethylaniline) highlighted its application in creating conductive films for electronic devices. The research demonstrated that these films possess excellent conductivity and stability under various environmental conditions .

Case Study 2: Environmental Toxicology

Research conducted on the toxicity of dimethylaniline derivatives indicated potential health hazards associated with exposure. Studies showed that high concentrations could lead to methemoglobinemia and other adverse health effects . This underscores the importance of safety measures when handling this compound in laboratory settings.

作用机制

The mechanism of action of 2,3-Dimethylaniline;hydron;chloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various physiological effects. The compound’s effects on molecular pathways depend on its specific interactions with target proteins and enzymes.

相似化合物的比较

Similar Compounds

2,4-Dimethylaniline: Similar structure but with methyl groups at the 2 and 4 positions.

3,4-Dimethylaniline: Methyl groups at the 3 and 4 positions.

2,6-Dimethylaniline: Methyl groups at the 2 and 6 positions.

Uniqueness

2,3-Dimethylaniline;hydron;chloride is unique due to its specific substitution pattern, which affects its chemical reactivity and interaction with other molecules. This unique structure makes it suitable for specific applications in organic synthesis and scientific research.

属性

IUPAC Name |

2,3-dimethylaniline;hydron;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-6-4-3-5-8(9)7(6)2;/h3-5H,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQDEEVOZDZJGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=C(C(=CC=C1)N)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。